3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol

Pharmacopeial Reference Standard Impurity Profiling Regulatory Compliance

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (CAS 27537-87-7), chemically defined as (4RS)-3-amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol, is a racemic dihydroquinazolinol derivative (C₁₅H₁₄ClN₃O, MW 287.74). It is officially designated as Alprazolam EP Impurity A by the European Pharmacopoeia (EP) and is recognized in regulatory submissions as a specified impurity of the alprazolam active pharmaceutical ingredient (API).

Molecular Formula C15H14ClN3O
Molecular Weight 287.74 g/mol
CAS No. 27537-87-7
Cat. No. B1342345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol
CAS27537-87-7
Molecular FormulaC15H14ClN3O
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(N1N)(C3=CC=CC=C3)O
InChIInChI=1S/C15H14ClN3O/c1-10-18-14-8-7-12(16)9-13(14)15(20,19(10)17)11-5-3-2-4-6-11/h2-9,20H,17H2,1H3
InChIKeyIEQYCNKKNGEMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (CAS 27537-87-7): Pharmacopeial Reference Standard for Alprazolam Impurity A


3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (CAS 27537-87-7), chemically defined as (4RS)-3-amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol, is a racemic dihydroquinazolinol derivative (C₁₅H₁₄ClN₃O, MW 287.74) . It is officially designated as Alprazolam EP Impurity A by the European Pharmacopoeia (EP) and is recognized in regulatory submissions as a specified impurity of the alprazolam active pharmaceutical ingredient (API) [1]. The compound is primarily procured as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, with traceability to pharmacopeial standards .

Why Generic Alprazolam Impurities Cannot Substitute for EP Impurity A (CAS 27537-87-7) in Regulated Analysis


Impurity reference standards within the alprazolam pharmacopeial monograph are not interchangeable. Alprazolam EP Impurity A possesses a distinct chemical structure—a dihydroquinazolin-4-ol scaffold with a specific substitution pattern—that differs fundamentally from other listed impurities such as Impurity E (2-amino-5-chlorobenzophenone, CAS 719-59-5) or the major degradation product triazolaminoquinoleine [1]. Each impurity exhibits a unique chromatographic retention time and detector response factor validated under EP-specified HPLC conditions; substituting one for another invalidates system suitability criteria and generates inaccurate quantitative results [2]. Furthermore, mutagenic risk assessments using (Q)SAR models have shown that structural class membership among benzodiazepine impurities does not predict toxicological classification—each impurity must be individually tested against its own reference standard [3]. For ANDA filings and commercial batch release, using an unqualified analog in place of the EP-nominated standard constitutes a regulatory deviation.

Quantitative Differentiation of 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol: Evidence-Based Selection Criteria


Regulatory Designation: Sole Identity as EP Impurity A Versus Unspecified or Alternative Impurities

The compound is unambiguously identified as Alprazolam EP Impurity A per the European Pharmacopoeia monograph, distinguishing it from all other alprazolam-related impurities. The chemical name (4RS)-3-amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol is the EP-specified identity [1]. Unlike Impurity E (2-amino-5-chlorobenzophenone, CAS 719-59-5), which is a common benzodiazepine precursor impurity shared across multiple drug monographs, Impurity A is structurally unique to the alprazolam synthetic pathway and is not listed as an impurity in chlordiazepoxide or oxazepam monographs . In a validated QbD-based HPLC method for alprazolam impurity profiling, the four specified impurities (including Impurity A) each eluted at distinct retention times, and %RSD values at the LOQ level ranged from 0.9% to 4.3% for these impurities, confirming that each reference standard provides a unique and non-interchangeable signal [2].

Pharmacopeial Reference Standard Impurity Profiling Regulatory Compliance

Chromatographic Resolution: Validated Separation from Co-eluting Alprazolam Impurities

A QbD-optimized stability-indicating HPLC method achieved baseline separation of alprazolam and its four specified impurities using a Poroshell 120 phenyl hexyl column (100 mm × 4.6 mm, 2.7 µm) with detection at 254 nm [1]. Under the validated gradient conditions (Mobile Phase A: 44:56 buffer pH 3.5/methanol; Mobile Phase B: 5:95 buffer pH 3.5/methanol; gradient: 0/98, 6/98, 14/1, 16/1, 18/98, 22/98 at 1.0 mL/min), each impurity eluted as a distinct peak with resolution meeting ICH Q2(R2) criteria [1]. The method exhibited linearity with correlation coefficients (r²) from 0.976 to 0.986 for all analytes, and %RSD values for six replicate injections at the LOQ level ranged from 0.9% to 4.3% [1]. In a separate validated LC method specifically incorporating the major degradation product triazolaminoquinoleine, the impurity showed consistent retention time behavior distinct from alprazolam, enabling accurate quantification at levels exceeding the 1% identification threshold (corresponding to approximately 15 µg per 0.25 mg alprazolam tablet) [2].

HPLC Method Validation System Suitability Impurity Resolution

Structural Confirmation: Comprehensive Characterization Enabling Unequivocal Identity Verification

The compound is supplied with comprehensive characterization data including 1H NMR, 13C NMR, MS, and IR spectral data compliant with regulatory guidelines, enabling unequivocal identity confirmation . The molecular formula C₁₅H₁₄ClN₃O (monoisotopic mass: 287.08255 Da) is established by high-resolution mass spectrometry, and the compound exists as a racemate with one defined stereocenter (optical activity: (+/-)) [1]. This level of characterization distinguishes it from the major degradation product triazolaminoquinoleine (7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine), which possesses a rearranged triazoloquinoline core rather than the dihydroquinazolin-4-ol scaffold and was identified as the primary degradation product formed via a Maillard reaction with lactose excipients under heat and humidity [2]. The unambiguous structural assignment precludes misidentification with other alprazolam degradation products such as 5-chloro-[5″-methyl-4H-1,2,4-triazol-4-yl]benzophenone or 1-methyl-6-phenyl-4H-s-triazo-[4,3-α][1,4]benzodiazepinone [2].

Structural Elucidation Reference Standard Characterization NMR Spectroscopy

Regulatory Traceability and ICH-Compliant Purity Specification

Commercial suppliers of CAS 27537-87-7 provide the compound at specified purity levels (typically >98%) with full Certificates of Analysis (COA) and traceability to pharmacopeial standards (USP or EP) . The compound is manufactured as an ICH Q3A/Q3B-compliant reference standard, making it suitable for impurity quantification where accurate response factors are critical . In the validated QbD HPLC method, recovery values for all impurities fell within the 95%–105% interval as per USP 〈1210〉 guidelines, confirming that the purity specification directly supports accurate quantification [1]. This contrasts with non-pharmacopeial or surrogate standards where purity may be unverified against a primary reference, introducing systematic bias into impurity calculations.

Purity Specification ICH Q3A/Q3B Compliance Reference Standard Traceability

Degradation Pathway Relevance: Process-Specific Impurity Versus Common Degradant

Forced degradation studies conducted during QbD method development revealed that no significant degradation product peaks were observed under any stress conditions tested, demonstrating that alprazolam exhibits stability toward thermal, hydrolytic, oxidative, and photolytic stress under the studied conditions [1]. This is a critical point of differentiation: the major degradation product observed in real-time and accelerated stability studies of alprazolam tablets is triazolaminoquinoleine, formed via a Maillard reaction between alprazolam and reducing carbohydrate excipients (primarily lactose), not via intrinsic drug substance instability [2]. EP Impurity A is a process-related impurity from the alprazolam synthetic pathway, not a degradation product. Its presence or absence therefore reflects synthetic route control rather than formulation stability, making it a distinct marker for API quality assessment as opposed to a stability indicator [3].

Degradation Chemistry Stability-Indicating Methods Forced Degradation Studies

Optimal Application Scenarios for 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (CAS 27537-87-7)


ANDA Method Validation (AMV) for Alprazolam Impurity Profiling

The compound is the reference standard of choice for establishing system suitability, determining relative response factors (RRFs), and validating linearity, accuracy, and precision parameters for Impurity A during HPLC method validation per ICH Q2(R2) and USP 〈1210〉. The validated QbD method demonstrated %RSD at LOQ as low as 0.9% for impurity peaks, with recovery within 95%–105%, confirming the standard's suitability for AMV [1].

Routine QC Batch Release Testing of Alprazolam API and Finished Dosage Forms

EP Impurity A serves as the certified reference material for quantifying Impurity A content in alprazolam API and tablet formulations. The EP-specified limit for total impurities is not more than 1.0%, and individual impurity quantification requires the use of the corresponding EP reference standard to generate accurate peak area-to-concentration correlations [2]. Using a surrogate standard would yield incorrect impurity concentration values, risking batch rejection or, more critically, release of non-compliant product.

Stability Study Differentiation: Process Impurity Monitoring Versus Degradation Product Tracking

In ICH Q1A(R2) stability protocols, EP Impurity A must be monitored as a process-related impurity whose levels should remain constant throughout the shelf life, in contrast to triazolaminoquinoleine, which increases under accelerated conditions (40°C/75% RH). The absence of Impurity A increase under forced degradation conditions confirms that it is not a degradant, making it a critical marker for distinguishing synthetic quality issues from formulation stability problems during regulatory review [3].

Pharmacopeial Compliance for European Market Authorization

For marketing authorization applications in the EU requiring compliance with the European Pharmacopoeia monograph for Alprazolam, the use of EP Impurity A reference standard is mandatory for the identification testing of Impurity A in the drug substance and drug product. Suppliers provide the standard with full characterization data and EP traceability documentation necessary for Module 3 (Quality) of the CTD dossier submission .

Quote Request

Request a Quote for 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.